molecular formula C17H14N2 B8805131 2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline CAS No. 55609-54-6

2-Phenyl-5,10-dihydroimidazo[1,2-b]isoquinoline

Cat. No. B8805131
M. Wt: 246.31 g/mol
InChI Key: DDWDZCICYJSYMP-UHFFFAOYSA-N
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Patent
US04035499

Procedure details

A solution of 2-phenacylisoquinolinium bromide prepared as above (13.1 g) and ammonium acetate (28 g) in glacial acetic acid (36 ml) was heated under reflux for 2 hours. The cooled reaction mixture was poured, with stirring, into water (600 ml). The resultant solid was filtered off and washed well with water. The solid was dissolved in methanol (20 ml), and added dropwise, with stirring, to a solution of sodium hydroxide (1.6 g) in water (100 ml). A further 300 ml of water was added to the suspension, and the granulated solid filtered off, washed well with water, dried, and crystallised from methanol. Yield 2.1 g (21%) m.p. 195°-197°. (Found C 82.8; H 6.0; N 11.4, Required C 82.9; H 5.7; N 11.4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[CH2:2]([N+:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=1)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.C([O-])(=O)C.[NH4+:25].O>C(O)(=O)C>[C:5]1([C:3]2[N:25]=[C:20]3[CH2:19][C:18]4[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=4[CH2:12][N:11]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(C(=O)C1=CC=CC=C1)[N+]1=CC2=CC=CC=C2C=C1
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to a solution of sodium hydroxide (1.6 g) in water (100 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
ADDITION
Type
ADDITION
Details
was poured
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
WASH
Type
WASH
Details
washed well with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methanol (20 ml)
ADDITION
Type
ADDITION
Details
added dropwise
ADDITION
Type
ADDITION
Details
A further 300 ml of water was added to the suspension
FILTRATION
Type
FILTRATION
Details
the granulated solid filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from methanol

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=C2N(CC=3C=CC=CC3C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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